5-(Dimethoxymethyl)pyridine-3-boronic acid 5-(Dimethoxymethyl)pyridine-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 1256346-31-2
VCID: VC0167317
InChI: InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3
SMILES: B(C1=CC(=CN=C1)C(OC)OC)(O)O
Molecular Formula: C8H12BNO4
Molecular Weight: 196.997

5-(Dimethoxymethyl)pyridine-3-boronic acid

CAS No.: 1256346-31-2

Cat. No.: VC0167317

Molecular Formula: C8H12BNO4

Molecular Weight: 196.997

* For research use only. Not for human or veterinary use.

5-(Dimethoxymethyl)pyridine-3-boronic acid - 1256346-31-2

Specification

CAS No. 1256346-31-2
Molecular Formula C8H12BNO4
Molecular Weight 196.997
IUPAC Name [5-(dimethoxymethyl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3
Standard InChI Key FBNACDCFMQPHKW-UHFFFAOYSA-N
SMILES B(C1=CC(=CN=C1)C(OC)OC)(O)O

Introduction

Chemical Identity and Properties

Identification Parameters

5-(Dimethoxymethyl)pyridine-3-boronic acid is uniquely identified through several standardized parameters that enable precise recognition in chemical databases and literature. These identification parameters are essential for researchers and manufacturers to ensure they are working with the correct compound.

ParameterValue
CAS Number1256346-31-2
IUPAC Name[5-(dimethoxymethyl)pyridin-3-yl]boronic acid
Molecular FormulaC8H12BNO4
Molecular Weight196.997 g/mol
PubChem Compound ID53216426

The compound is registered under CAS number 1256346-31-2, which serves as its unique identifier in chemical databases and regulatory documentation . Its IUPAC name, [5-(dimethoxymethyl)pyridin-3-yl]boronic acid, provides a systematic way to describe its chemical structure according to international naming conventions. With a molecular weight of approximately 196.997 g/mol, this compound falls into the category of low molecular weight organic chemicals that often serve as building blocks in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 5-(Dimethoxymethyl)pyridine-3-boronic acid determine its behavior in various chemical reactions and applications. While the search results provide limited detailed information on its physical properties, several key characteristics can be identified.

The compound typically exists as a solid at room temperature, although some suppliers may provide it in liquid formulations depending on concentration and solvent systems . Commercial preparations typically offer this compound with a purity of 98% or higher, making it suitable for research and synthetic applications .

The structural formula can be represented in various notations:

  • InChI: InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3

  • SMILES: B(C1=CC(=CN=C1)C(OC)OC)(O)O

The boronic acid functional group (-B(OH)2) attached to the pyridine ring is a key feature that contributes to its reactivity, particularly in cross-coupling reactions such as the Suzuki reaction. The dimethoxymethyl group at the 5-position of the pyridine ring adds functionality that can be further manipulated in synthetic pathways.

Structural Characteristics

The structure of 5-(Dimethoxymethyl)pyridine-3-boronic acid consists of several key components that define its chemical behavior:

  • A pyridine ring, which serves as the core aromatic heterocycle

  • A boronic acid group (-B(OH)2) at the 3-position of the pyridine ring

  • A dimethoxymethyl group (-CH(OCH3)2) at the 5-position of the pyridine ring

The boronic acid group is particularly significant as it makes this compound valuable in organic synthesis. Boronic acids are known for their participation in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis for carbon-carbon bond formation. The dimethoxymethyl group represents a protected aldehyde functionality, which can be hydrolyzed under acidic conditions to reveal an aldehyde group, offering additional synthetic possibilities.

The nitrogen atom in the pyridine ring contributes to the compound's basic properties and provides a site for potential coordination with metals or protonation. This structural feature may influence the compound's solubility in different solvents and its behavior in various chemical transformations.

Synthesis and Manufacturing

Industrial Production

For industrial-scale production, factors such as cost-effectiveness, scalability, and safety would need to be considered. The production likely involves multi-step synthesis under controlled conditions, followed by purification processes such as recrystallization or chromatography to achieve the high purity levels (≥98%) that are typically specified by commercial suppliers .

Research Status and Future Perspectives

Research Gaps and Opportunities

The limited information available in the search results points to several research gaps and opportunities related to 5-(Dimethoxymethyl)pyridine-3-boronic acid:

  • Development and optimization of synthetic routes specific to this compound

  • Exploration of its reactivity profile in various cross-coupling reactions

  • Investigation of potential biological activities of derivatives prepared from this building block

  • Studies on improved stabilization methods to prevent degradation during storage

There may also be opportunities to explore this compound's utility in emerging areas such as photoredox catalysis, where heterocyclic boronic acids have shown interesting reactivity patterns.

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